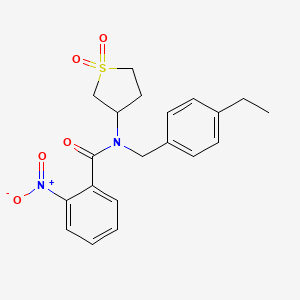

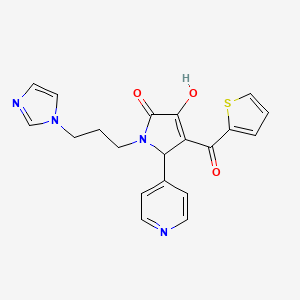

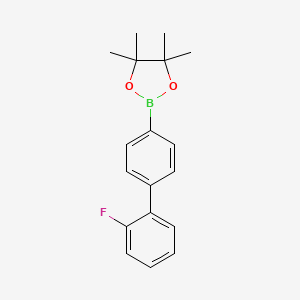

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-nitrobenzamide, also known as DTT-NO2Bn, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DTT-NO2Bn is a nitric oxide (NO) donor, which means that it can release NO in a controlled manner, making it a promising candidate for the development of NO-based therapeutics. In

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-nitrobenzamide demonstrates selective toxicity for hypoxic cells, which may be attributed to the oxygen-inhibited enzymatic reduction of one of its nitro groups. This selective toxicity makes it a potential candidate for targeted cancer therapy, especially in hypoxic tumor environments. The compound undergoes electron addition, with its nitro groups being reduced to amine or hydroxylamine derivatives, which are significantly more cytotoxic than the parent drug, suggesting potential for further investigation in antitumor applications (Palmer et al., 1995).

Antibacterial Activity

Nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide derivatives have shown significant antibacterial efficacy, surpassing that of their ligand precursors. This suggests potential applications of these complexes in combating bacterial infections, highlighting the broad spectrum of bioactivity beyond anticancer properties (Saeed et al., 2010).

Polymer and Materials Science

The o-nitrobenzyl group, similar to the nitrobenzamide structure, finds extensive use in polymer and materials science due to its photolabile properties. This enables the alteration of polymer properties through irradiation, offering opportunities for developing photodegradable hydrogels, thin film patterning, and photocleavable bioconjugates. The insights into the reactivity and applications of nitrobenzamide derivatives can inform the design of novel materials with tailored properties for specific applications (Zhao et al., 2012).

Molecular Electronics

The presence of a nitroamine redox center in molecular structures akin to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-nitrobenzamide facilitates the creation of electronic devices with negative differential resistance and high on-off peak-to-valley ratios. This indicates potential applications in the development of molecular electronics, offering a pathway to miniaturize electronic components and develop novel computing architectures (Chen et al., 1999).

Nanotechnology

The synthesis and characterization of nanoparticles and nanocrystals based on bidentate nickel(II) complexes of similar nitrobenzamide derivatives demonstrate applications in nanotechnology. These nanocrystals, characterized by various spectroscopic techniques, show potential for use in catalysis, electronic devices, or as drug delivery systems, highlighting the versatility of nitrobenzamide derivatives in nanoscale applications (Saeed et al., 2013).

properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-2-15-7-9-16(10-8-15)13-21(17-11-12-28(26,27)14-17)20(23)18-5-3-4-6-19(18)22(24)25/h3-10,17H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKUWBKRDHKZDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961379.png)

![3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2961380.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)

![2-[(2-azepan-1-yl-2-oxoethyl)thio]-9-chloro-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2961391.png)

![benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2961399.png)

![(5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2961400.png)